3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0742571
InChI:
InChI=1S/C20H24N2O3/c1-20(2,14-19(24)25)13-18(23)22-17-5-3-4-16(12-17)7-6-15-8-10-21-11-9-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,23)(H,24,25)
SMILES:
CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O
Molecular Formula:
C20H24N2O3
Molecular Weight:
340.4 g/mol
3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid
CAS No.:
Cat. No.: VC0742571
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3,3-dimethyl-5-oxo-5-[3-(2-pyridin-4-ylethyl)anilino]pentanoic acid |
| Standard InChI | InChI=1S/C20H24N2O3/c1-20(2,14-19(24)25)13-18(23)22-17-5-3-4-16(12-17)7-6-15-8-10-21-11-9-15/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,23)(H,24,25) |
| Standard InChI Key | FVKDHPRLZPDOIL-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O |
| Canonical SMILES | CC(C)(CC(=O)NC1=CC=CC(=C1)CCC2=CC=NC=C2)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator